Cas no 288-32-4 (Imidazole)
Imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole
- Glyoxaline
- Imidazole Glyoxaline
- Imidazole, ULTROL Grade
- 1,3-diazole
- Imidazole [for Buffer]
- Imidazole Zone Refined (number of passes:30)
- Imidazole [for Fluorimetric Analysis]
- Imidazole
- 1,3-diaza-2,4-cyclopentadiene
- 1,3-Diaza-2,4-cyclopentadiene,Glyoxaline
- 1,3-imidazole
- 1-imidazole
- glioksal
- GLYOXALIN
- IMD
- Imidazoie
- Imidazol
- Imidazole buffer
- IMINAZOLE
- Imutex
- LMIDAZOLE
- Miazole
- Miazole
- Pyrro[b]Monazole
- Pyrro(b)monazole
- Formamidine, N,N'-vinylene-
- Glioksal [Polish]
- Methanimidamide, N,N'-1,2-ethenediyl-
- N,N'-vinyleneformamidine
- 7GBN705NH1
- RAXXELZNTBOGNW-UHFFFAOYSA-N
- N,N'-1,2-ethenediylmethanimidamide
- Imidazole,99%
-
- MDL: MFCD00005183
- Inchi: 1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)
- InChI Key: RAXXELZNTBOGNW-UHFFFAOYSA-N
- SMILES: C1N=CNC=1
- BRN: 0103853
Computed Properties
- Exact Mass: 68.03740
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 28.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.1
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: Colorless prismatic crystals
- Density: 1.01 g/mL at 20 °C
- Melting Point: 88-91 °C (lit.)
- Boiling Point: 256 °C(lit.)
- Flash Point: Fahrenheit: 293 ° f
Celsius: 145 ° c - Refractive Index: 1.4801
- PH: 9.5-11.0 (25℃, 50mg/mL in H2O)
- Solubility: H2O: 0.1 M at 20 °C, clear, colorless
- Water Partition Coefficient: 633 g/L (20 ºC)
- Stability/Shelf Life: Stable. Incompatible with acids, strong oxidizing agents. Protect from moisture.
- PSA: 28.68000
- LogP: 0.40970
- Solubility: Soluble in water, ethanol, ether, chloroform, pyridine; It is slightly soluble in benzene and very slightly soluble in petroleum ether.
- Merck: 4912
- Vapor Pressure: <1 mmHg ( 20 °C)
- Sensitiveness: Hygroscopic
- pka: 6.953(at 25℃)
- Color/Form: 1 M in H2O
Imidazole Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H314,H360D
- Warning Statement: P201,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2923 8/PG 3
- WGK Germany:1
- Hazard Category Code: 61-22-34
- Safety Instruction: S26-S36/37/39-S45-S22-S36
- RTECS:NI3325000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Toxicity:LD50 in mice (mg/kg): 610 i.p.; 1880 orally (Nishie)
- Storage Condition:4°C, protect from light
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R22; R34; R63
Imidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I119539-2g |
Imidazole |
288-32-4 | 2g |
¥370.90 | 2023-09-02 | ||
| Fluorochem | 021690-25g |
Imidazole |
288-32-4 | 99% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 021690-100g |
Imidazole |
288-32-4 | 99% | 100g |
£12.00 | 2022-03-01 | |
| Fluorochem | 021690-500g |
Imidazole |
288-32-4 | 99% | 500g |
£18.00 | 2022-03-01 | |
| Fluorochem | 021690-1kg |
Imidazole |
288-32-4 | 99% | 1kg |
£31.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I108704-100g |
Imidazole |
288-32-4 | 99.5%, | 100g |
¥154.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I108704-25g |
Imidazole |
288-32-4 | 99.5%, | 25g |
¥79.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I108704-500g |
Imidazole |
288-32-4 | 99.5%, | 500g |
¥338.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0014-1SAMPLE |
Imidazole Zone Refined (number of passes:30) |
288-32-4 | >99.8%(GC) | 1sample |
¥1215.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0001-500G |
Imidazole |
288-32-4 | >98.0%(T) | 500g |
¥480.00 | 2023-09-07 |
Imidazole Suppliers
Imidazole Related Literature
-
Qiao Qiao,Hua-Jiang Wang,Cui-Ping Li,Xiao-Zu Wang,Xiao-Ming Ren Inorg. Chem. Front. 2021 8 2305
-
Gaurav Raina,Prakash Kannaboina,Nagaraju Mupparapu,Sushil Raina,Qazi Naveed Ahmed,Parthasarathi Das Org. Biomol. Chem. 2019 17 2134
-
S. Vichier-Guerre,L. Dugué,F. Bonhomme,S. Pochet Org. Biomol. Chem. 2016 14 3638
-
4. A simple approach to pyrrolylimidazole derivatives by azirine ring expansion with imidazolium ylidesAlexander F. Khlebnikov,Olesya A. Tomashenko,Liya D. Funt,Mikhail S. Novikov Org. Biomol. Chem. 2014 12 6598
-
Lama A. Alshabani,Amit Kumar,Sam J. Willcocks,Gayathri Srithiran,Sanjib Bhakta,D. Fernando Estrada,Claire Simons RSC Med. Chem. 2022 13 1350
Additional information on Imidazole
Imidazole (288-32-4): Chemical Structure and Pharmacological Properties
Imidazole (CAS 288-32-4) is a heterocyclic organic compound with the molecular formula C3H4N2, widely recognized for its versatile role in drug development and biochemical applications. Its unique five-membered ring structure, containing two nitrogen atoms at non-adjacent positions, enables interactions with biological targets such as enzymes and receptors. In pharmaceuticals, imidazole derivatives are pivotal in designing antifungal agents (e.g., ketoconazole) and proton pump inhibitors (e.g., omeprazole). Recent studies highlight its potential in modulating histamine receptors and cytochrome P450 enzymes, making it a hotspot for cancer therapy research. The compound’s bioavailability and metabolic stability are key factors driving its adoption in precision medicine.
Imidazole (288-32-4) in Drug Synthesis and Medicinal Chemistry
The application of imidazole (288-32-4) in medicinal chemistry spans decades, with its scaffold serving as a cornerstone for synthesizing bioactive molecules. Researchers leverage its hydrogen-bonding capacity and metal-coordination properties to enhance drug-target interactions. Notably, imidazole-based compounds are integral to anticancer drugs (e.g., dacarbazine) and antiviral therapies (e.g., ribavirin analogs). A 2023 study published in the Journal of Medicinal Chemistry emphasized imidazole’s role in developing COVID-19 protease inhibitors, underscoring its relevance in pandemic response. The compound’s adaptability to combinatorial chemistry techniques also accelerates the discovery of novel antimicrobials, addressing global antibiotic resistance challenges.
Imidazole (288-32-4): Safety and Toxicology in Biomedical Applications
While imidazole (288-32-4) offers broad therapeutic potential, its toxicological profile demands rigorous evaluation. Regulatory agencies like the FDA and EMA classify it as Generally Recognized as Safe (GRAS) for specific formulations, but high concentrations may cause membrane irritation or hepatic enzyme induction. Recent advancements in prodrug design mitigate these risks by optimizing metabolic pathways. For instance, imidazole-containing prodrugs for neurodegenerative diseases exhibit reduced off-target effects. Environmental studies also confirm its biodegradability, aligning with green chemistry principles. Ongoing research focuses on nanocarrier systems to enhance its delivery efficiency while minimizing toxicity.
Future Trends: Imidazole (288-32-4) in Personalized Therapies
The future of imidazole (288-32-4) lies in its integration with personalized medicine and AI-driven drug discovery. With the rise of pharmacogenomics, imidazole derivatives are being tailored to individual genetic profiles, particularly for autoimmune disorders and oncology. Computational models predict its efficacy in multi-target therapies, reducing polypharmacy risks. Additionally, its use in bioconjugation for antibody-drug conjugates (ADCs) is expanding, offering targeted cancer treatments. Industry reports project a 6.8% CAGR growth for imidazole-based drugs by 2030, driven by demand for precision therapeutics and sustainable drug design.
288-32-4 (Imidazole) Related Products
- 776272-35-6(1H-Imidazol-2-yl)
- 15751-00-5(Nickel(2+),hexakis(1H-imidazole-kN3)-, chloride (1:2), (OC-6-11)-)
- 55986-39-5(1H-Imidazole, lithium salt)
- 74362-46-2(Imidazole-15N2)
- 5587-42-8(1H-Imidazole, sodiumsalt (1:1))
- 17339-44-5(Zinc;1H-imidazole)
- 17334-05-3(1H-Imidazole-1,2-d2(9CI))
- 20671-53-8(1H-Imidazole, potassium salt (1:1))
- 23570-20-9(Copper(2+),tetrakis(1H-imidazole-N3)-, dichloride (9CI))
- 1467-16-9(1H-Imidazole hydrochloride)